molecular formula C9H14O2 B1485064 6-Methylspiro[3.3]heptane-2-carboxylic acid CAS No. 37892-36-7

6-Methylspiro[3.3]heptane-2-carboxylic acid

Cat. No. B1485064
CAS RN: 37892-36-7
M. Wt: 154.21 g/mol
InChI Key: BFDRDDIHNVXWPZ-UHFFFAOYSA-N
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Description

6-Methylspiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 37892-36-7 . It has a molecular weight of 154.21 . The IUPAC name for this compound is 6-methylspiro[3.3]heptane-2-carboxylic acid . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for 6-Methylspiro[3.3]heptane-2-carboxylic acid is 1S/C9H14O2/c1-6-2-9(3-6)4-7(5-9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Methylspiro[3.3]heptane-2-carboxylic acid is an oil . It has a molecular weight of 154.21 . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Novel Amino Acids

6-Methylspiro[3.3]heptane-2-carboxylic acid has been utilized in the synthesis of novel amino acids, particularly in the creation of sterically constrained amino acids for applications in chemistry, biochemistry, and drug design. For example, Radchenko, Grygorenko, and Komarov (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid as part of this research (Radchenko, Grygorenko, & Komarov, 2010).

Development of Glutamic Acid Analogues

The compound has also been used in developing conformationally restricted analogues of glutamic acid. These analogues mimic glutamate in a variety of restricted conformations, which can be useful in mechanistic studies or in searching for biologically active compounds. Chernykh et al. (2014) prepared stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, starting from a common precursor, to construct the functionalized spiro[3.3]heptane skeleton (Chernykh et al., 2014).

Examination of Acid-Catalyzed Reactions

Research has also delved into the acid-catalyzed reactions of related compounds. For instance, Adam and Crämer (1987) explored the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, examining the resultant isomeric hydroxy esters and other products to understand the carbenium ion chemistry of the protonated oxirane (Adam & Crämer, 1987).

Exploration of Spirocyclic Scaffolds

The spirocyclic nature of 6-Methylspiro[3.3]heptane-2-carboxylic acid lends itself to the exploration of spirocyclic scaffolds in chemistry. Kirmse, Landscheidt, and Schleich (1992) provided access to spiro(bicyclo[2.2.1]heptane-2,1'-cycloprop-6-yl) derivatives and studied their solvolysis reactions to understand the reactivity and rearrangement of these compounds (Kirmse, Landscheidt, & Schleich, 1992).

Understanding Conformational Restriction in Amino Acids

Further research has been conducted on the synthesis of conformationally restricted amino acids based on the spiro[3.3]heptane skeleton. These compounds, such as 2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides, help in probing the topologies of different glutamate receptors, which is significant in understanding receptor interactions and potential drug design (Radchenko, Grygorenko, & Komarov, 2008).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

6-methylspiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-2-9(3-6)4-7(5-9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDRDDIHNVXWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylspiro[3.3]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
6-Methylspiro[3.3]heptane-2-carboxylic acid

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